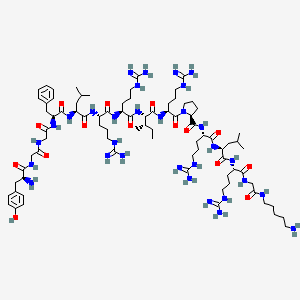
Dakli
Descripción general
Descripción
Dakli is a synthetic compound that has been the focus of scientific research in recent years. This compound has shown promising results in various fields of research, including medicine, agriculture, and environmental science. Dakli is a versatile compound that can be synthesized using different methods, and its mechanism of action is still being studied.
Mecanismo De Acción
The mechanism of action of Dakli is still being studied. However, it is believed that Dakli inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. Dakli also inhibits the growth of bacteria and fungi by disrupting their cell membranes. In plants, Dakli inhibits the growth of weeds by disrupting their metabolic pathways.
Efectos Bioquímicos Y Fisiológicos
Dakli has been shown to have various biochemical and physiological effects. In vitro studies have shown that Dakli can inhibit the growth of cancer cells by inducing apoptosis. Dakli has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In plants, Dakli inhibits the growth of weeds by disrupting their metabolic pathways. However, the effects of Dakli on humans and animals are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dakli has several advantages for lab experiments, including its versatility, stability, and ease of synthesis. Dakli can be synthesized using different methods, and its stability makes it suitable for long-term storage. However, Dakli also has some limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for Dakli research. In medicine, Dakli could be studied further as a potential anticancer agent. In agriculture, Dakli could be studied further as a potential herbicide. In environmental science, Dakli could be studied further for its ability to degrade pollutants in soil and water. Furthermore, the mechanism of action of Dakli could be studied further to understand its effects on humans and animals.
Conclusion:
In conclusion, Dakli is a synthetic compound that has shown promising results in various fields of research, including medicine, agriculture, and environmental science. Dakli can be synthesized using different methods, and its mechanism of action is still being studied. Dakli has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered. There are several future directions for Dakli research, and further studies could lead to new discoveries and applications.
Métodos De Síntesis
Dakli can be synthesized using different methods, including the reaction of 2,4-dichlorophenol with 1,3-diaminopropane in the presence of a catalyst. Another method involves the reaction of 2,4-dichlorophenol with 1,2-diaminopropane in the presence of a base. These methods result in the formation of Dakli, which can be purified using various techniques such as recrystallization, column chromatography, and distillation.
Aplicaciones Científicas De Investigación
Dakli has been extensively studied in various fields of research, including medicine, agriculture, and environmental science. In medicine, Dakli has been shown to have potential as an anticancer agent, as it inhibits the growth of cancer cells in vitro. Dakli has also been studied for its antimicrobial properties, as it can inhibit the growth of various bacteria and fungi. In agriculture, Dakli has been shown to have potential as a herbicide, as it can inhibit the growth of weeds. In environmental science, Dakli has been studied for its ability to degrade pollutants in soil and water.
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-(5-aminopentylamino)-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H141N31O15/c1-7-49(6)66(76(127)109-58(26-18-38-100-82(93)94)77(128)113-39-19-27-62(113)75(126)108-56(24-16-36-98-80(89)90)70(121)110-59(40-47(2)3)72(123)105-54(22-14-34-96-78(85)86)68(119)103-44-63(115)95-33-13-9-12-32-83)112-71(122)57(25-17-37-99-81(91)92)106-69(120)55(23-15-35-97-79(87)88)107-73(124)60(41-48(4)5)111-74(125)61(43-50-20-10-8-11-21-50)104-65(117)46-101-64(116)45-102-67(118)53(84)42-51-28-30-52(114)31-29-51/h8,10-11,20-21,28-31,47-49,53-62,66,114H,7,9,12-19,22-27,32-46,83-84H2,1-6H3,(H,95,115)(H,101,116)(H,102,118)(H,103,119)(H,104,117)(H,105,123)(H,106,120)(H,107,124)(H,108,126)(H,109,127)(H,110,121)(H,111,125)(H,112,122)(H4,85,86,96)(H4,87,88,97)(H4,89,90,98)(H4,91,92,99)(H4,93,94,100)/t49-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKAXRPJAIWSGY-QMWNISMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NCCCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)NCCCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H141N31O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1801.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dakli | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



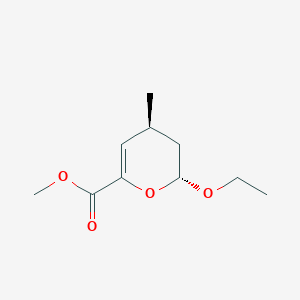

![methyl (3R)-3-[[(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B570233.png)
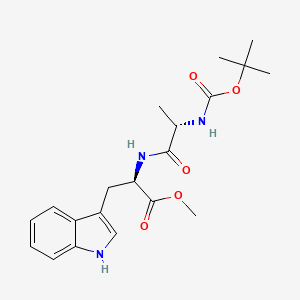
![benzyl [(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hydrogen phosphate](/img/structure/B570238.png)
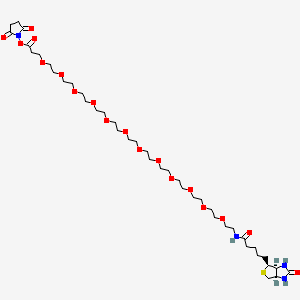
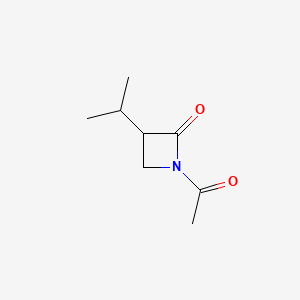
![4-[(S)-2-Methylbutoxy]benzoic acid 4-cyanophenyl ester](/img/structure/B570243.png)
![2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B570244.png)
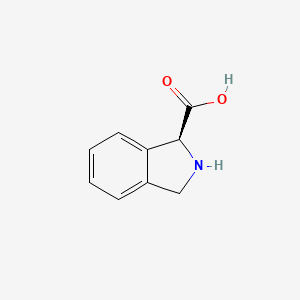
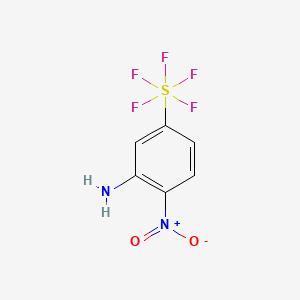
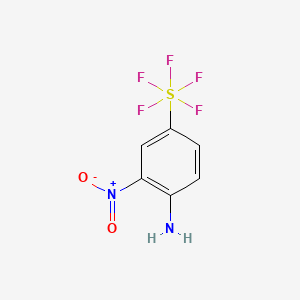
![1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, 2-[(1,1-diMethylethoxy)carbonyl]hydrazide](/img/structure/B570253.png)